molecular formula C19H23N3O B5404313 N-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide

N-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide

Cat. No. B5404313
M. Wt: 309.4 g/mol
InChI Key: TUXGLJWCDPNKFA-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAA is a piperazine derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Scientific Research Applications

1. Potential Pesticide Development

N-derivatives of related chemical compounds have been characterized for their potential as pesticides. X-ray powder diffraction methods were used to characterize these compounds, which could indicate similar research avenues for N-(2-methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide in the field of pesticide development (Olszewska et al., 2011).

2. Anticancer Activity

N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl)acetamides, structurally similar to the compound , have shown promising in vitro anticancer activity against various human cancer cell lines, including cervical and breast carcinoma. These findings suggest the potential for similar compounds in cancer treatment research (Boddu et al., 2018).

3. Acetylcholinesterase Inhibitor Research

Derivatives of this compound have been explored as acetylcholinesterase inhibitors, showing significant inhibition rates. This suggests potential applications in neurodegenerative diseases like Alzheimer's (Yurttaş et al., 2013).

4. Motilin Receptor Agonism

Research on similar compounds has led to the discovery of small molecule motilin receptor agonists, indicating potential applications in gastrointestinal motility disorders (Westaway et al., 2009).

5. Cytotoxic Activity Analysis

Compounds structurally related to this compound have been isolated from marine actinobacteria and tested for cytotoxic activities, suggesting possible uses in toxicology studies (Sobolevskaya et al., 2007).

properties

IUPAC Name

N-(2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-16-7-5-6-10-18(16)20-19(23)15-21-11-13-22(14-12-21)17-8-3-2-4-9-17/h2-10H,11-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXGLJWCDPNKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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